(2E)-2-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid, or 4EGI-1, is a small molecule inhibitor of eukaryotic translation initiation. [] It was initially discovered through chemical library screening for molecules disrupting the interaction between eukaryotic translation initiation factors eIF4E and eIF4G. [] 4EGI-1 has emerged as a valuable tool in scientific research, primarily due to its ability to selectively inhibit cap-dependent translation, a crucial process for the synthesis of many proteins, including those involved in cell growth, proliferation, and survival. []
4EGI-1 is a synthetic chemical compound that functions as a potent inhibitor of the interaction between eukaryotic initiation factor 4E (eIF4E) and eIF4G, two critical proteins involved in the initiation of protein translation. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to disrupt cap-dependent translation, which is often upregulated in cancer cells. The mechanism of action of 4EGI-1 involves mimicking the natural regulatory molecules that inhibit eIF4E's association with eIF4G, thereby preventing the formation of the eIF4F complex essential for mRNA translation.
4EGI-1 was identified through high-throughput screening of compound libraries aimed at finding inhibitors of eIF4E/eIF4G interactions. The discovery was made by a research group at Harvard University, which screened over 16,000 compounds to find one that could effectively displace a fluorescein-labeled peptide derived from eIF4G that binds to eIF4E. The compound is classified as a small-molecule inhibitor and is considered an important tool in cancer research due to its role in modulating protein synthesis in malignant cells .
The synthesis of 4EGI-1 involves several key steps, typically beginning with the preparation of specific precursors that can be chemically modified to yield the final compound. One notable method includes the use of rigidified mimetics designed to enhance binding affinity and specificity towards eIF4E. The synthesis process often employs various organic chemistry techniques such as:
The synthesis has been optimized to produce derivatives with improved potency compared to the original 4EGI-1 .
The molecular structure of 4EGI-1 can be characterized by its specific binding sites and conformational rigidity, which are crucial for its function as an inhibitor. The compound's structure allows it to fit into the binding site on eIF4E, effectively blocking the interaction with eIF4G. Key structural features include:
Data from nuclear magnetic resonance (NMR) and mass spectrometry are typically used to confirm the structure and purity of synthesized 4EGI-1 .
In terms of chemical reactivity, 4EGI-1 primarily participates in non-covalent interactions such as hydrogen bonding and hydrophobic interactions with target proteins. Its primary reaction mechanism involves competitive inhibition where it binds to eIF4E, preventing it from interacting with eIF4G. This inhibition leads to a reduction in cap-dependent translation, which is essential for the proliferation of cancer cells.
The efficacy of 4EGI-1 can be quantified using various assays, including fluorescence polarization assays that measure its ability to displace labeled peptides from eIF4E .
The mechanism by which 4EGI-1 exerts its effects involves several steps:
This mechanism has been shown to induce apoptosis in various cancer cell lines by downregulating proteins like cyclin D1 and hypoxia-inducing factor 1-alpha, which are crucial for cell survival and proliferation .
The physical properties of 4EGI-1 include:
Chemical properties include:
These properties make it suitable for various experimental applications in vitro and potentially in vivo .
The primary applications of 4EGI-1 are found within scientific research, particularly in cancer biology:
4EGI-1 is a synthetic small molecule that specifically inhibits cap-dependent translation initiation by disrupting the interaction between eukaryotic initiation factor 4E (eIF4E) and scaffolding protein eIF4G. This interaction is essential for forming the eIF4F complex, which recruits ribosomes to the 5ʹ-cap structure of mRNAs. 4EGI-1 binds to a hydrophobic pocket on eIF4E (between β-sheet2 and α-helix1), inducing conformational changes that unfold the S82-L85 310-helix while extending α-helix1 by one turn. This structural rearrangement allosterically dissociates eIF4G from eIF4E, preventing assembly of the functional eIF4F complex [1] [3] [4]. Unlike physiological inhibitors (4E-BPs), 4EGI-1 enhances 4E-BP1 binding to eIF4E while displacing eIF4G, creating a dual mechanism of action [3] [4].
4EGI-1 binds eIF4E with a dissociation constant (KD) of 25 μM, as determined by fluorescence polarization assays and isothermal titration calorimetry [1] [7]. This binding occurs at a site distinct from the canonical eIF4G/4E-BP binding interface, enabling allosteric disruption of eIF4E’s functional epitopes [4]. NMR spectroscopy and X-ray crystallography reveal that 4EGI-1 attaches to residues L60–T68 (β-sheet2) and E69–N77 (α-helix1), causing localized unfolding near H78–L85 [4]. Despite moderate affinity, its binding is highly selective for eIF4E over other initiation factors, minimizing off-target effects.
Table 1: Binding Parameters of 4EGI-1 to eIF4E
Assay Method | KD (μM) | Binding Site | Conformational Changes |
---|---|---|---|
Fluorescence Polarization | 25 ± 2.5 | β-sheet2/α-helix1 interface | Unfolding of S82-L85 310-helix |
Isothermal Titration Calorimetry | 26.8 ± 1.3 | L60-T68 and E69-N77 residues | Extension of α-helix1 (H78-S82) |
NMR Chemical Shift Mapping | 22.9 ± 3.1 | Hydrophobic pocket distant from cap | Allosteric dislocation of eIF4G-binding surface |
4EGI-1 indirectly modulates mTOR signaling by stabilizing hypophosphorylated 4E-BP1. In multiple myeloma and lung cancer cells, 4EGI-1 enhances 4E-BP1’s affinity for eIF4E by >50%, sequestering eIF4E from the translational machinery [1] [8]. This occurs independently of mTOR kinase activity but synergizes with mTOR inhibitors (e.g., rapamycin) to amplify translational suppression. Consequently, downstream oncoproteins regulated by mTOR-eIF4E axis (e.g., cyclin D1, HIF-1α) are downregulated, while housekeeping proteins remain unaffected [1] [5] [8].
4EGI-1 preferentially inhibits cap-dependent translation over IRES-driven initiation:
4EGI-1 induces apoptosis through mitochondrial and extrinsic pathways by downregulating anti-apoptotic proteins:
Table 2: Apoptotic Protein Regulation by 4EGI-1 in Cancer Models
Cancer Type | Anti-Apoptotic Target | Change | Mechanism | Functional Outcome |
---|---|---|---|---|
Lung cancer | c-FLIP | ↓70–80% | Ubiquitin/proteasome degradation | Enhanced TRAIL-induced apoptosis (3-fold) |
Multiple myeloma | Mcl-1 | ↓60% | Noxa-mediated displacement of Bim | Bax activation; intrinsic apoptosis |
Glioma (U87) | Bcl-xL | ↓55% | eIF4F-dependent translational suppression | Cytochrome c release; caspase-9 cleavage |
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